molecular formula C14H13N3O4S B14944312 4-(7-methoxy-1,3-benzodioxol-5-yl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one

4-(7-methoxy-1,3-benzodioxol-5-yl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one

Cat. No.: B14944312
M. Wt: 319.34 g/mol
InChI Key: YOOIVTTXWMOVQH-UHFFFAOYSA-N
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Description

4-(7-methoxy-1,3-benzodioxol-5-yl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one is a complex organic compound characterized by its unique structure, which includes a methoxy group, a benzodioxole ring, and a pyrazolo-thiazepine core

Preparation Methods

The synthesis of 4-(7-methoxy-1,3-benzodioxol-5-yl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzodioxole ring, followed by the introduction of the methoxy group. The pyrazolo-thiazepine core is then constructed through a series of cyclization reactions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

    Substitution: The benzodioxole ring can undergo electrophilic substitution reactions, allowing for the introduction of various functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(7-methoxy-1,3-benzodioxol-5-yl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and benzodioxole ring play crucial roles in binding to these targets, while the pyrazolo-thiazepine core may influence the compound’s overall stability and reactivity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include those with benzodioxole rings and pyrazolo-thiazepine cores, such as:

  • 4-(7-methoxy-1,3-benzodioxol-5-yl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-6(5H)-one
  • 4-(7-methoxy-1,3-benzodioxol-5-yl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-8(7H)-one These compounds share structural similarities but differ in the position of functional groups or the degree of saturation in the pyrazolo-thiazepine core. The uniqueness of 4-(7-methoxy-1,3-benzodioxol-5-yl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one lies in its specific arrangement of functional groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H13N3O4S

Molecular Weight

319.34 g/mol

IUPAC Name

4-(7-methoxy-1,3-benzodioxol-5-yl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7-one

InChI

InChI=1S/C14H13N3O4S/c1-19-9-2-7(3-10-12(9)21-6-20-10)13-8-4-15-17-14(8)16-11(18)5-22-13/h2-4,13H,5-6H2,1H3,(H2,15,16,17,18)

InChI Key

YOOIVTTXWMOVQH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1OCO2)C3C4=C(NC(=O)CS3)NN=C4

Origin of Product

United States

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